N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJTKMCUNVJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide typically involves the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with 4-methoxybenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure maximum yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to enhance efficiency, reduce production costs, and maintain consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The 1,2-benzisothiazole 1,1-dioxide core in the target compound distinguishes it from quinoline-based analogs (e.g., 8c, 9c), which exhibit extended aromatic systems .
- Substituents on the benzenesulfonohydrazide moiety (e.g., methoxy vs. methyl) influence electronic properties and solubility.
Physicochemical Properties
Key Observations :
Challenges :
- Discontinued commercial availability of related compounds (e.g., sc-338331) suggests synthetic complexity or instability .
- Purification often requires hot methanol washes, as seen in analogs 8c and 9c .
Stability and Industrial Considerations
- Crystallinity : Co-crystalline forms (e.g., ’s nitrobenzenesulfonylhydrazide) enhance stability but require precise crystallization conditions .
- Thermal Stability : High melting points (e.g., 185–202°C for 8c and 9c) suggest thermal robustness, critical for pharmaceutical formulation .
- Commercial Viability : Discontinuation of analogs (e.g., 10-F725546) underscores challenges in scalability or regulatory compliance .
Biological Activity
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Compound Overview
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 358.39 g/mol
The compound features a benzisothiazole moiety, which is known for its pharmacological significance, particularly in the development of antiviral, antibacterial, and antifungal agents.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzisothiazole: Utilizing thiosalicylic acid and appropriate halogenating agents.
- Hydrazide Formation: Reacting the benzisothiazole derivative with 4-methoxybenzenesulfonyl hydrazine.
This method has been reported to yield high purity and significant quantities of the target compound with minimal by-products .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of benzisothiazole derivatives against various viruses, including the dengue virus. Research indicates that derivatives similar to this compound exhibit inhibitory activity against the DENV NS2B/NS3 protease. The IC values for related compounds were found in the micromolar range, suggesting that this class of compounds could serve as lead structures for antiviral drug development .
Antimicrobial Activity
Benzisothiazole derivatives are also recognized for their antimicrobial properties. Compounds based on this scaffold have demonstrated effectiveness against a range of bacteria and fungi. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzisothiazole core can enhance antifungal activity significantly .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC Values |
|---|---|---|
| Antiviral | BIT derivatives | Micromolar range |
| Antibacterial | Various BITs | Varies by strain |
| Antifungal | BIT derivatives | Varies by strain |
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of BIT derivatives against DENV, two specific compounds showed promising results in reducing viral replication and infectivity in vitro. These findings suggest that modifications to the benzisothiazole structure can lead to enhanced antiviral properties .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial effects of various benzisothiazole derivatives. The results indicated that specific substitutions on the benzene ring significantly improved activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 4-methoxybenzenesulfonohydrazide is reacted with activated 1,2-benzisothiazol-3-yl derivatives under reflux in solvents like dioxane or ethanol. Pyridine or acetic acid may be added to catalyze the reaction (similar to the synthesis of pyrazole derivatives in ). Silylation strategies, as described for related intermediates (e.g., in ), can also enhance reactivity by protecting functional groups during coupling steps .
Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the primary method. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker AXS) and measuring reflection intensities. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For example, highlights the use of SHELX to resolve intermolecular interactions like C–H⋯O and π–π stacking. ORTEP-3 ( ) can visualize the final structure .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Enzyme inhibition assays (e.g., IC50 determination via fluorogenic substrates) are common. For viral protease inhibitors ( ), assays measure residual protease activity after incubation with the compound. Stability in physiological conditions (e.g., pH 8 buffer) is tested using HPLC to monitor degradation over time, as demonstrated for pyrazole amides in .
Advanced Research Questions
Q. How can one optimize the hydrolytic stability of derivatives of this sulfonohydrazide compound in physiological conditions?
- Methodological Answer : Stability is influenced by electronic and steric effects. Introducing electron-withdrawing groups (e.g., halides) on the benzisothiazole ring or bulky substituents on the sulfonohydrazide moiety can reduce hydrolysis. shows that amide derivatives (e.g., compound 17) exhibit shorter half-lives than alkenes, suggesting that steric hindrance or resonance stabilization should be prioritized .
Q. What strategies are effective in resolving data contradictions between crystallographic studies and computational modeling for this compound?
- Methodological Answer : Cross-validation is critical. If computational models (e.g., DFT-optimized geometries) disagree with crystallographic data, check for solvent effects or disorder in the crystal lattice. SHELXL refinement ( ) allows manual adjustment of thermal parameters and occupancy to account for disordered regions. Molecular dynamics simulations can further reconcile discrepancies .
Q. How does the substitution pattern on the benzisothiazole ring influence the compound's inhibitory activity against viral proteases?
- Methodological Answer : Structure-activity relationship (SAR) studies ( ) reveal that electron-donating groups (e.g., methoxy) at the 4-position enhance binding to protease active sites, while bulky groups (e.g., cycloheptyl) improve selectivity. For example, compound 17 (IC50 = 9.2 μM) in has a methoxy group that likely participates in hydrogen bonding with the NS2B-NS3 protease .
Q. What are the best practices for handling and storing this compound to prevent degradation during experimental studies?
- Methodological Answer : Store the compound in anhydrous solvents (e.g., DMSO-d6) at –20°C to minimize hydrolysis. demonstrates that stability in pH 8 buffer is critical; avoid prolonged exposure to basic conditions. Lyophilization or nitrogen-blanketed storage can further prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
